Na+/K+-ATPase Inhibition: Equipotent to Bufalin but 100-Fold More Potent than ψ-Bufarenogin
Arenobufagin inhibits human kidney Na+/K+-ATPase with an IC₅₀ of 28.3 nM, which is statistically equipotent to bufalin (IC₅₀ = 28.7 nM) but approximately 100 times more potent than the structurally related ψ-bufarenogin (IC₅₀ = 3020 nM) [1]. This indicates that the 14β-hydroxyl group present in arenobufagin and bufalin, but absent in ψ-bufarenogin, is critical for high-affinity enzyme inhibition. Researchers requiring maximal sodium pump engagement should therefore not substitute arenobufagin with ψ-bufarenogin or other 14-deoxy analogs.
| Evidence Dimension | Inhibition of human kidney Na+/K+-ATPase activity |
|---|---|
| Target Compound Data | IC₅₀ = 28.3 nM |
| Comparator Or Baseline | bufalin (IC₅₀ = 28.7 nM) and ψ-bufarenogin (IC₅₀ = 3020 nM) |
| Quantified Difference | 100-fold more potent than ψ-bufarenogin; equipotent to bufalin |
| Conditions | Human kidney Na+/K+-ATPase preparation; concentration-dependent inhibition assay |
Why This Matters
This data confirms that the C-14 hydroxyl is non-negotiable for high-affinity target engagement, directly informing SAR studies and ensuring that procurement of the correct stereoisomer is essential for mechanistic work.
- [1] Perera Córdova WH, Leitão SG, Cunha-Filho G, et al. Bufadienolides from parotoid gland secretions of Cuban toad Peltophryne fustiger (Bufonidae): Inhibition of human kidney Na+/K+-ATPase activity. Toxicon. 2016;110:27-34. View Source
